8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline

Catalog No.
S12511552
CAS No.
77244-88-3
M.F
C11H7N5O4S
M. Wt
305.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)...

CAS Number

77244-88-3

Product Name

8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline

IUPAC Name

8-[(3-nitro-1,2,4-triazol-1-yl)sulfonyl]quinoline

Molecular Formula

C11H7N5O4S

Molecular Weight

305.27 g/mol

InChI

InChI=1S/C11H7N5O4S/c17-16(18)11-13-7-15(14-11)21(19,20)9-5-1-3-8-4-2-6-12-10(8)9/h1-7H

InChI Key

VFMMVUDTWOVVTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N3C=NC(=N3)[N+](=O)[O-])N=CC=C2

The compound 8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline is a complex organic molecule characterized by its unique structural features, including a quinoline moiety and a triazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of both sulfonyl and hydroxyl functional groups, which may enhance its biological activity.

The reactivity of this compound is primarily influenced by its functional groups. The sulfonyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and may also act as a nucleophile under certain conditions. Additionally, the triazole moiety is known for its ability to form coordination complexes with metal ions, which can be exploited in various synthetic pathways.

Research indicates that compounds similar to 8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline exhibit significant biological activities, including antioxidant and antiproliferative effects. For instance, triazole derivatives have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells and modulating key apoptotic pathways involving caspases and Bcl-2 family proteins .

Synthesis of 8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline typically involves multi-step synthetic routes. A common approach includes:

  • Formation of the Triazole Ring: This can be achieved through the reaction of hydrazines with appropriate carbonyl compounds.
  • Sulfonylation: The introduction of the sulfonyl group can be accomplished using sulfonyl chlorides in the presence of a base.
  • Quinoline Integration: The quinoline structure can be synthesized or sourced from existing quinoline derivatives and subsequently linked to the triazole-sulfonamide framework.

These steps may require optimization to improve yield and purity.

This compound has potential applications in:

  • Pharmaceutical Development: Due to its promising biological activities, it could serve as a lead compound for developing new anticancer or antimicrobial agents.
  • Agricultural Chemistry: Its structural properties may lend themselves to fungicidal or herbicidal applications.

Studies involving similar compounds have shown that they can interact with various biological targets. For example, triazole derivatives have been studied for their interactions with enzymes involved in cell cycle regulation and apoptosis . Understanding these interactions is crucial for elucidating the mechanism of action for potential therapeutic uses.

Several compounds share structural features with 8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline, including:

Compound NameStructural FeaturesBiological Activity
4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl derivativeTriazole ring with methyl substitutionAntioxidant and antiproliferative
4-ChlorophenylsulfonylglycineSulfonamide structureAntimicrobial activity
4-Methoxy-6-methyltriazine derivativesTriazine core with methoxy groupAnticancer properties

These compounds are notable for their unique substitutions that influence their biological activity. The presence of specific functional groups in 8-((3-(Hydroxy(oxido)amino)-1H-1,2,4-triazol-1-yl)sulfonyl)quinoline may provide distinct advantages over these similar compounds in terms of potency or selectivity against target enzymes or receptors.

Transition Metal-Catalyzed Assembly of Triazole-Quinoline Hybrid Architectures

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for fusing triazole and quinoline units. A notable approach involves quinoline-tethered triazoles subjected to palladium(II) acetate in dimethylacetamide (DMA) at 110°C, enabling direct coupling at the C-5 position of the triazole moiety. This method achieves yields of 72–89% for triazolo-azepine/oxepine hybrids, with electron-donating substituents on the quinoline ring enhancing reactivity. Key intermediates include 2-chloro-3-formylquinoline, which undergoes reductive amination with benzyl amines followed by N-propargylation to install alkyne handles for subsequent cyclization.

Copper(I)-mediated Ullmann-type couplings have also been explored, particularly for installing sulfonamide linkages. For example, 8-aminoquinoline derivatives react with sulfonyl chlorides in the presence of CuI/1,10-phenanthroline, yielding sulfonamide-bridged intermediates that are further functionalized with triazole nitrogens. This method prioritizes mild conditions (room temperature, 12–24 hours) but requires stoichiometric base additives to scavenge HCl byproducts.

Catalyst SystemSubstrate ScopeYield RangeKey Advantage
Pd(OAc)₂/DMAElectron-rich quinolines72–89%Direct C–H activation
CuI/phenanthroline8-Aminoquinolines65–78%Mild conditions

Rhodium(II)-Mediated Aza-Vinyl Carbene Insertion Strategies

Rhodium(II) carboxylates enable the generation of N-triflyl azavinyl carbenes from NH-1,2,3-triazoles, which subsequently insert into quinoline C–H bonds. A protocol using Rh₂(esp)₂ (esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) and triflic anhydride in dichloroethane achieves cyclopropanation of vinylquinolines with 90% enantiomeric excess (ee). The reaction proceeds via a quinolone-hydroxyquinoline tautomerization/O–H insertion pathway, where the rhodium carbene selectively attacks the electron-deficient C-8 position of the quinoline ring.

Critical parameters include:

  • Temperature: 40–60°C optimizes carbene stability and insertion kinetics.
  • Solvent: Polar aprotic solvents (e.g., DCE) enhance carbene electrophilicity.
  • Substituents: Electron-withdrawing groups on the triazole nitrogen increase reaction rates by 3–5 fold.

This method has been applied to synthesize 2-aminoquinoline derivatives, though adaptation to sulfonylated variants requires post-functionalization steps.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Cu(I)-catalyzed Huisgen cycloaddition remains the gold standard for constructing 1,2,3-triazole-quinoline conjugates. A optimized protocol uses 8-azidoquinoline derivatives and propargyl sulfonamides with CuSO₄·5H₂O/sodium ascorbate in tert-butanol/water (1:1) at 60°C. Yields exceed 85% when the quinoline bears electron-withdrawing groups (e.g., –NO₂, –CF₃) at the C-6 position, which polarize the azide for faster dipolar cycloaddition.

Recent innovations include:

  • Microwave-assisted CuAAC: Reduces reaction time from 24 hours to 20 minutes while maintaining 89–93% yields.
  • Flow chemistry setups: Enable continuous production of triazole-quinoline hybrids at gram-scale.

Post-cycloaddition oxidation of the triazole’s N–H to N–O is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, though over-oxidation to nitro groups remains a challenge (controlled by limiting equivalents to 1.1).

Regioselective Sulfonylation at the Quinoline C-8 Position

Directing group strategies are essential for achieving C-8 sulfonylation. A two-step sequence involves:

  • Installation of a transient directing group: 8-Aminoquinoline reacts with 2-pyridinecarboxaldehyde to form a Schiff base, which coordinates Pd(II) catalysts and directs sulfonyl chloride coupling.
  • Sulfonylation: Using Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and benzenesulfonyl chloride in 1,2-dichloroethane at 100°C for 12 hours.

Alternative methods employ in situ generated SO₂ from DABSO (diazabicycloundecene sulfurdioxide), which reacts with 8-iodoquinoline via palladium-catalyzed sulfonamidation. This approach avoids handling gaseous SO₂ and achieves 78–82% yields for aryl sulfonamides.

MethodReagentsYieldSelectivity (C-8 vs C-5)
Transient directing groupPd(OAc)₂, Ag₂CO₃, ArSO₂Cl70%8:1 (C-8:C-5)
DABSO-based sulfonamidationPdCl₂, DABSO, 8-iodoquinoline82%>20:1

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Exact Mass

305.02187490 g/mol

Monoisotopic Mass

305.02187490 g/mol

Heavy Atom Count

21

UNII

VU75CXM2GE

Dates

Last modified: 08-09-2024

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